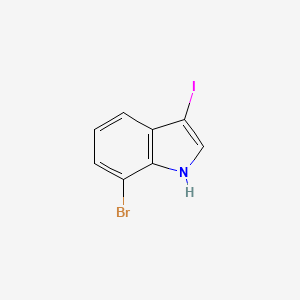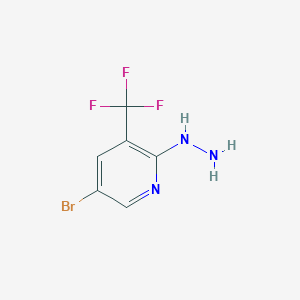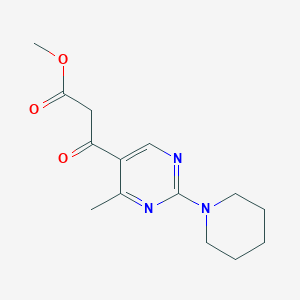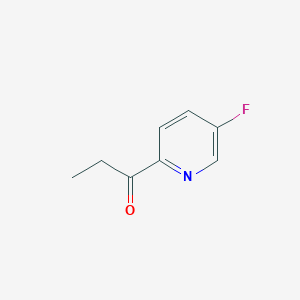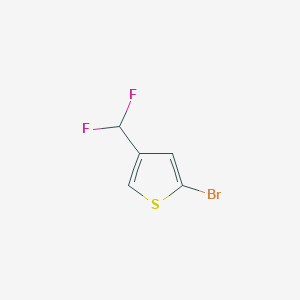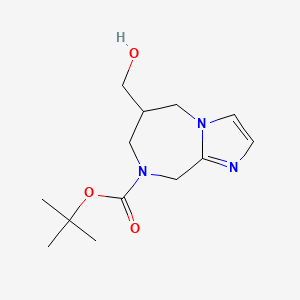
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester
Overview
Description
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a triaza-azulene core, which is a heterocyclic system containing nitrogen atoms, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triaza-Azulene Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triaza-azulene ring system. Reagents such as hydrazine derivatives and aldehydes are often used.
Introduction of the Hydroxymethyl Group: This step can be achieved through hydroxymethylation reactions, where formaldehyde or paraformaldehyde is used in the presence of a base.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the ester group, to yield the corresponding alcohol.
Substitution: The triaza-azulene core can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Sulfuric acid, hydrochloric acid.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of alcohols from esters.
Substitution: Various substituted triaza-azulene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its triaza-azulene core is of particular interest for the development of new heterocyclic compounds.
Biology
The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development. It can be used in the synthesis of bioactive molecules that target specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.
Mechanism of Action
The mechanism by which 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity. The triaza-azulene core can interact with nucleophilic or electrophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid methyl ester
- 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid ethyl ester
Uniqueness
Compared to its methyl and ethyl ester counterparts, the tert-butyl ester variant offers increased steric hindrance, which can affect its reactivity and stability. This makes it particularly useful in applications where a more robust and less reactive ester group is desired.
Properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-7-10(9-17)6-15-5-4-14-11(15)8-16/h4-5,10,17H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKIPYUZTQEURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C=CN=C2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1375681.png)
![6-Bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1375682.png)
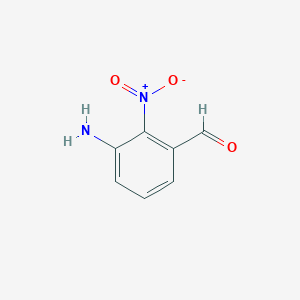
![7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde](/img/structure/B1375689.png)
![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B1375690.png)
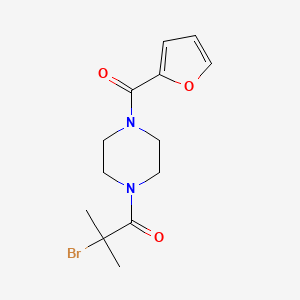

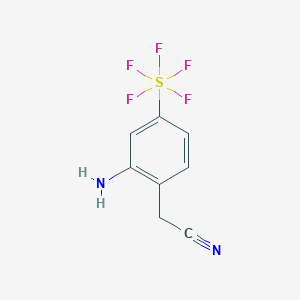
![6-bromo-N-[(4-cyanophenyl)methyl]hexanamide](/img/structure/B1375696.png)
